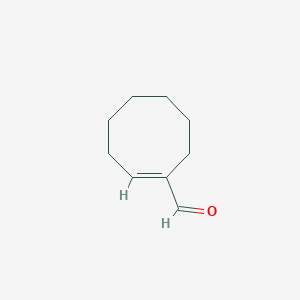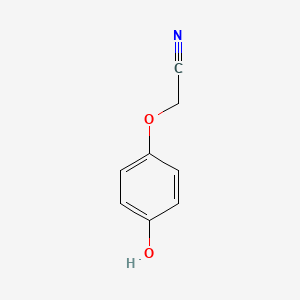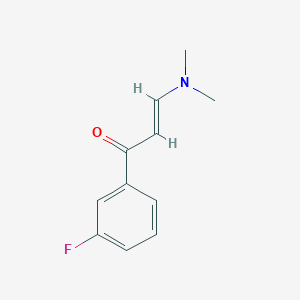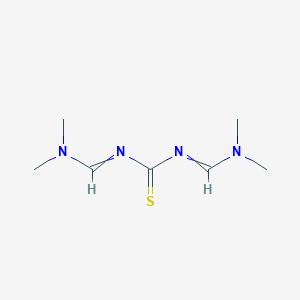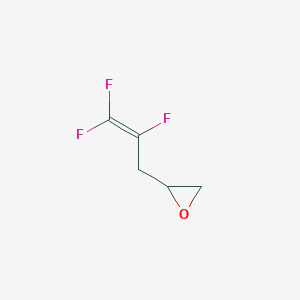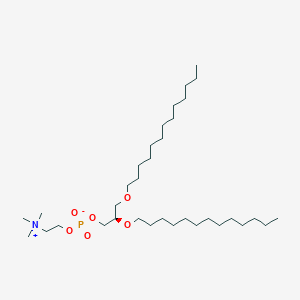
13:0 Diether PC, 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, chloroform
Descripción general
Descripción
13:0 Diether PC, also known as 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, is a class of glycerophospholipids . It has two tridecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds . The alcohol moiety of this compound is choline, which is attached to the phosphate group .
Molecular Structure Analysis
The molecular formula of 13:0 Diether PC is C34H72NO6P . It has a molecular weight of 621.91 . The structure includes two tridecane chains attached to a glycerol backbone by ether bonds, with a choline group attached to the phosphate group .Physical And Chemical Properties Analysis
13:0 Diether PC is a hygroscopic and light-sensitive compound . It is stable for 1 year and should be stored at -20°C . It is available in both liquid and powder form .Aplicaciones Científicas De Investigación
Bicelle Preparation
13:0 Diether PC is suitable for bicelle preparation . Bicelles are a type of lipid nanostructure that can be integrated into standard crystallization protocols . Unlike micelles, bicelles maintain the protein in a more native bilayer environment, allowing proteins to be captured in a more biologically relevant orientation .
Protein Crystallization
The compound is used in protein crystallization . By maintaining the protein in a more native bilayer environment, it allows proteins to be captured in a more biologically relevant orientation .
Lipid Identification
13:0 Diether PC can be used as an internal standard for lipid identification in tissue . It helps in the accurate quantification and identification of lipids present in a sample .
Biochemical and Physiological Actions
13:0 Diether PC is useful for studying biochemical and physiological actions . It can help in understanding the role and function of phosphocholine in biological systems .
Lipid Bilayer Studies
The compound is used in lipid bilayer studies . It helps in understanding the structure and dynamics of lipid bilayers, which are crucial components of cell membranes .
Drug Delivery Systems
13:0 Diether PC can be used in the development of drug delivery systems . Its ability to form bicelles makes it a potential candidate for designing lipid-based drug delivery systems .
Mecanismo De Acción
Target of Action
The primary target of 13:0 Diether PC, also known as 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, is the lipid bilayer of cells . This compound is a class of glycerophospholipids that has two tridecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds .
Mode of Action
The compound interacts with the lipid bilayer of cells, integrating into the bilayer due to its lipophilic nature . This interaction can influence the properties of the cell membrane, potentially affecting membrane fluidity and permeability.
Result of Action
The compound is useful for bicelle preparation . Bicelles can be integrated into standard crystallization protocols and in contrast to micelles, bicelles maintain the protein in a more native bilayer environment allowing proteins to be captured in a more biologically relevant orientation .
Action Environment
Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at -20°C to maintain its stability
Safety and Hazards
Direcciones Futuras
13:0 Diether PC has potential applications in the field of structural biology, particularly in the study of membrane proteins. Its ability to form bicelles, which provide a more native-like environment for proteins, makes it a valuable tool for protein crystallization and other biophysical studies .
Propiedades
IUPAC Name |
[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-29-38-32-34(33-41-42(36,37)40-31-28-35(3,4)5)39-30-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBKMIWGRRQYKZ-UUWRZZSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13:0 Diether PC, 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, chloroform | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)


![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)


